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Compound of Interest

Compound Name:
3-(Methylsulfonyl)-4-

morpholinobenzaldehyde

CAS No.: 1197193-23-9

Cat. No.: B598393 Get Quote

Executive Summary & Application Context
3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a high-value pharmacophore scaffold. Its

structural integrity is paramount because it serves as the electrophilic partner in condensation

reactions (e.g., with imidazo[4,5-c]quinoline derivatives) to generate clinical-grade kinase

inhibitors.

This guide provides a comparative spectral analysis to distinguish the pure product from its

primary precursor, 4-fluoro-3-(methylsulfonyl)benzaldehyde. Accurate interpretation of these

data points is essential for validating the nucleophilic aromatic substitution (

) reaction yield and purity.

Chemical Identity[1][2][3][4][5]
IUPAC Name: 4-(4-Morpholinyl)-3-(methylsulfonyl)benzaldehyde

Molecular Formula:

Molecular Weight: 269.32 g/mol

Key Functional Groups: Aldehyde (
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C=O), Sulfone (

), Morpholine (tertiary amine/ether).

Comparative Spectral Analysis (The "Performance"
Metric)
In process chemistry, "performance" is defined by the resolvability of the product from

impurities. The following tables contrast the Product against the Starting Material (SM) to

establish self-validating release criteria.

A. Proton ( H) NMR Data (500 MHz, DMSO- )
Note: Chemical shifts (

) are estimates based on electronic substituent effects and literature analogs for PI3K
intermediates.
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Assignment
Product Shift (

ppm)

Multiplicity &
Coupling

Starting
Material
Comparison
(4-Fluoro
Analog)

Diagnostic
Logic

Aldehyde (-CHO) 9.95 Singlet (s) ~10.05 ppm (s)

Shielding Effect:

The morpholine

ring donates

electron density,

slightly shielding

the aldehyde

compared to the

electron-deficient

fluoro-analog.

Ar-H2 (btwn

/CHO)
8.35

Doublet (d,

Hz)

~8.45 ppm (dd,

)

Loss of Coupling:

In the SM, this

proton shows

coupling to

Fluorine. In the

product, it

appears as a

clean meta-

coupled doublet.

Ar-H6 (ortho to

CHO)
8.15

Doublet of

Doublets (dd)
~8.30 ppm (m)

Shift: Slight

upfield shift due

to overall ring

electron density

increase.

Ar-H5 (ortho to

N)

7.45 Doublet (d,

Hz)

~7.70 ppm (t,

)

Critical Indicator:

This proton is

significantly

shielded by the

adjacent

morpholine

nitrogen. Its
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clean doublet

confirms

successful

substitution.

Morpholine (

)
3.75 Triplet (t, 4H) ABSENT

Presence/Absen

ce: The

appearance of

these peaks

confirms

morpholine

incorporation.

Morpholine (

)
3.20 Triplet (t, 4H) ABSENT

Regiochemistry:

Protons closer to

the aromatic ring

(~3.2 ppm) are

distinct from the

ether protons

(~3.75 ppm).

Methylsulfonyl (

)
3.35 Singlet (s, 3H) ~3.40 ppm (s)

Stability: This

peak remains

relatively

constant, serving

as an excellent

internal

integration

standard (3H).

B. Carbon ( C) NMR Signatures
The Carbon-13 spectrum provides the definitive proof of Fluorine displacement.

C-F Coupling (The "Ghost" Peak):

Starting Material: The carbon attached to Fluorine (C4) appears as a doublet with a large

coupling constant (
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Hz).

Product: The C4 carbon (attached to Morpholine) appears as a singlet around 155 ppm.

The disappearance of C-F splitting is the primary metric for reaction completion.

Carbonyl Carbon:

Shift: ~190-191 ppm. Consistent with benzaldehyde derivatives.[1]

Experimental Protocol: Synthesis & Analysis
Standardized workflow for generating the sample for analysis.

Synthesis Workflow (Reaction Monitoring)
The conversion relies on the nucleophilic attack of morpholine on the electron-deficient

fluorobenzene ring.

Start:
4-Fluoro-3-(methylsulfonyl)

benzaldehyde
Reaction:

DMF, 90°C
2-4 Hours

Reagent:
Morpholine (1.2 eq)

K2CO3 (Base)

Workup:
Water Ppt / Filtration

Monitor via TLC/LCMS Product:
3-(Methylsulfonyl)-4-

morpholinobenzaldehyde

Yield >85%

Click to download full resolution via product page

Figure 1: Synthesis pathway for the generation of the target intermediate.

NMR Sample Preparation Protocol
To ensure high-resolution data comparable to the table above:

Solvent Selection: Use DMSO-

(99.9% D). Chloroform-

(

) can be used, but DMSO is preferred for polar sulfones to prevent aggregation broadening.
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Concentration: Dissolve 5-10 mg of solid in 0.6 mL of solvent.

Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a

cotton plug or 0.45

m PTFE syringe filter.

Acquisition:

Pulse angle: 30° or 45°.

Relaxation delay (

):

1.0 second (ensure integration accuracy for the aldehyde proton).

Scans: 16 (Proton), 512+ (Carbon).

Troubleshooting & Impurity Profiling
When analyzing the spectrum, look for these common deviations which indicate process

failure.
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Observation Diagnosis Remediation

Doublet at ~7.7 ppm (Ar-H5)

instead of 7.45 ppm
Incomplete Reaction

The starting material (Fluoro-

analog) is still present. Extend

reaction time or increase

temperature.

Broad hump at ~3-4 ppm Residual Morpholine

Excess reagent not removed.

Wash the solid filter cake

thoroughly with

water/isopropanol.

Extra Singlet at ~8.0 ppm DMF Solvent Trap

Residual reaction solvent. Dry

sample under high vacuum at

45°C overnight.

Aldehyde peak < 9.5 ppm Oxidation

The aldehyde has oxidized to

the carboxylic acid (rare for

this solid, but possible in

solution). Check for broad -OH

peak >11 ppm.

Diagnostic Logic Flowchart
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Is Aldehyde Peak
Present (~9.9 ppm)?

Are Morpholine Peaks
Present (3.2-3.8 ppm)?

Yes

FAIL:
Oxidation/Decomposition

No

Is Ar-H5 a clean
doublet at ~7.45 ppm?

Yes

FAIL:
Starting Material Present

No

PASS:
Pure Intermediate

Yes No (Coupled to F)

Click to download full resolution via product page

Figure 2: Logical decision tree for NMR spectrum validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Reaction between aldehyde oximes and methanesulphinyl chloride - Journal of the
Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Technical Comparison Guide: 3-(Methylsulfonyl)-4-
morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598393#3-methylsulfonyl-4-
morpholinobenzaldehyde-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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